molecular formula C20H29NO5 B3099291 (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate CAS No. 135383-54-9

(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate

Cat. No.: B3099291
CAS No.: 135383-54-9
M. Wt: 363.4 g/mol
InChI Key: OBDXBUWPBDVKEB-KSSFIOAISA-N
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Description

(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is a complex organic compound with a specific stereochemistry. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of amino groups, followed by the introduction of the benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate

Properties

IUPAC Name

tert-butyl (4S,5S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDXBUWPBDVKEB-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
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(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
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(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
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(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
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(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
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